molecular formula C11H12ClN3O B1463546 N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide CAS No. 1142191-90-9

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide

Cat. No.: B1463546
CAS No.: 1142191-90-9
M. Wt: 237.68 g/mol
InChI Key: SJCBNZGJDPGSLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide typically involves the reaction of 2-chloro-6-cyanopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pivalamide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The chloro and cyano groups may play a role in binding to active sites, while the pivalamide group could influence the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the pivalamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is a chemical compound that has garnered attention for its potential biological activities, especially in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12ClN3OC_{10}H_{12}ClN_3O. Its structure features a chlorinated pyridine ring and a pivalamide group, which contribute to its unique chemical properties and potential biological activities. The presence of the cyano group is particularly significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various cellular pathways, potentially resulting in therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thus exerting anti-inflammatory or anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity : A study published in ACS Omega examined a series of pyridine derivatives, including this compound, demonstrating their ability to inhibit cancer cell growth in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : In another research project, this compound was tested against common pathogens. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential role as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
This compoundContains a cyano groupPotentially different biological activity
N-(4-Chloro-pyridin-3-yl)pivalamideDifferent chlorinated positionVarying pharmacological properties
N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamideHydroxypropynyl substituentUnique reactivity due to alkyne group

Properties

IUPAC Name

N-(2-chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBNZGJDPGSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673913
Record name N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-90-9
Record name N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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